2-Nitro-1-benzofuran-6-ol

Description

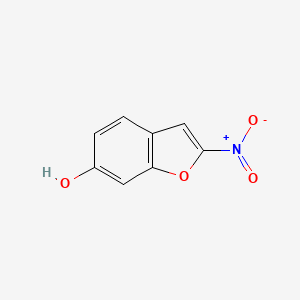

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFGJOOCOMCIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539560 | |

| Record name | 2-Nitro-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-72-8 | |

| Record name | 2-Nitro-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Nitro 1 Benzofuran 6 Ol

Reactivity of the Nitro Group

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzofuran (B130515) system.

Aromatic rings are typically nucleophilic, but the presence of potent electron-withdrawing substituents can render them susceptible to nucleophilic attack. wikipedia.org The nitro group is one of the most commonly encountered activating groups for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org For an SNAr reaction to occur, two main conditions must be met: a leaving group must be present on the ring, and the ring's electron density must be diminished by electron-withdrawing groups. libretexts.org

In the context of 2-Nitro-1-benzofuran-6-ol, the nitro group at the 2-position strongly activates the benzofuran ring towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where a nucleophile first attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is enhanced by the nitro group, which delocalizes the negative charge through resonance. wikipedia.orgyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring system. For this reaction to be effective on the this compound scaffold, a good leaving group, such as a halide, would need to be present on the ring, typically positioned ortho or para to the nitro group to allow for effective resonance stabilization of the intermediate. wikipedia.orglibretexts.org

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functional groups. wikipedia.orgmasterorganicchemistry.com A wide array of reagents and conditions can be employed to achieve different reduction outcomes for the nitro group in this compound.

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (amino group). This can be accomplished through several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgmasterorganicchemistry.comchemeurope.com

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method. masterorganicchemistry.com Common combinations include iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, and tin (Sn) or zinc (Zn) with HCl. masterorganicchemistry.comchemeurope.com

Other Reducing Agents: Reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be used for this transformation. wikipedia.org While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds, they tend to produce azo compounds from aryl nitro compounds and are typically not used for conversion to anilines. masterorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal complex like Ni(PPh₃)₄ can also effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states.

Reduction to Hydroxylamines: The use of zinc dust in the presence of ammonium (B1175870) chloride or catalytic transfer hydrogenation with hydrazine (B178648) and Raney nickel at low temperatures can yield the corresponding hydroxylamine. wikipedia.org

Reduction to Oximes: Treatment with metal salts such as tin(II) chloride or chromium(II) chloride can reduce nitro compounds to oximes. wikipedia.orgchemeurope.com

The following table summarizes common reduction reactions applicable to aromatic nitro compounds.

| Desired Product | Reagents and Conditions | Notes |

| Amine | H₂, Pd/C, PtO₂, or Raney Ni | A versatile and clean method. wikipedia.orgmasterorganicchemistry.com |

| Fe, Sn, or Zn in acidic media (e.g., HCl) | A classic, high-yielding method. masterorganicchemistry.com | |

| NaBH₄ / Ni(PPh₃)₄ | A modern method using a modified borohydride system. jsynthchem.com | |

| Hydroxylamine | Zn / NH₄Cl | A common method for this partial reduction. wikipedia.org |

| Raney Ni, Hydrazine (0-10 °C) | Requires careful temperature control. wikipedia.org | |

| Azo Compound | LiAlH₄ or other metal hydrides | Typically an undesired side product when amines are the target. masterorganicchemistry.com |

| Hydrazine Compound | Excess Zinc metal | Leads to the formation of N,N'-diarylhydrazine. wikipedia.org |

Nitroaromatic compounds can participate in various photochemical reactions. The benzofuran moiety itself is also photo-reactive. Irradiation of benzofuran derivatives can lead to rearrangements and cycloadditions. rsc.orgnih.gov For instance, photoinduced 6π-electrocyclization has been observed in certain 2-(benzofuran-2-yl)-3-phenylpyridine derivatives upon UV irradiation. rsc.orgnih.gov

The nitro group can influence these photoreactions. In some cases, light can induce the cleavage of a bond adjacent to the nitro group. researchgate.net Furthermore, the presence of electron-withdrawing groups, such as a nitro group, can facilitate photoinduced cascade reactions in other parts of the molecule. For example, a light-driven protocol for synthesizing 2,3-dihydrobenzofurans has been developed involving the photochemical activity of phenolate (B1203915) anions functionalized with electron-withdrawing groups. nih.gov The specific photochemical behavior of this compound would depend on the irradiation wavelength, solvent, and the presence of other reactants or sensitizers.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 6-position is another key site of reactivity, behaving as a nucleophile and participating in hydrogen bonding.

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation, which are common reactions for phenols.

O-Alkylation: This reaction involves the formation of an ether linkage. Typically, the phenolic proton is first removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), via a Williamson ether synthesis. The choice of base, solvent, and alkylating agent can be crucial for achieving high yields and minimizing side reactions. researchgate.netnih.gov

O-Acylation: This reaction forms an ester. It is typically carried out by reacting the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

The table below outlines general conditions for these transformations.

| Reaction Type | Reagents | Typical Base | Product |

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, NaOH | 6-Alkoxy-2-nitro-1-benzofuran |

| O-Acylation | Acyl Chloride (RCOCl) | Pyridine, Triethylamine | 2-Nitro-1-benzofuran-6-yl acetate (B1210297) |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | 2-Nitro-1-benzofuran-6-yl acetate |

The this compound molecule contains both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the oxygen atoms of the -NO₂ group and the furan (B31954) oxygen). This structure allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl proton at the 6-position and the oxygen of the furan ring, creating a five-membered ring. However, the geometry may not be optimal.

Intermolecular Hydrogen Bonding: More significantly, intermolecular hydrogen bonds are expected to play a major role in the solid-state structure and physical properties of the compound. The hydroxyl group of one molecule can form a strong hydrogen bond with one of the oxygen atoms of the nitro group of a neighboring molecule. nih.gov Such interactions can link molecules into chains, dimers, or more complex three-dimensional networks, influencing properties like melting point, boiling point, and solubility. nih.govresearchgate.net In similar structures, like 5-Nitro-1-benzofuran-2(3H)-one, weak C—H⋯O hydrogen bonds link molecules into inversion dimers. nih.gov

Reactivity of the Benzofuran Ring System

The chemical behavior of the benzofuran ring in this compound is dictated by the competing electronic influences of the nitro and hydroxyl substituents. The nitro group deactivates the furan portion of the molecule, making it susceptible to nucleophilic attack, while the hydroxyl group activates the benzene (B151609) ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comyoutube.com In this compound, the reaction site is overwhelmingly directed to the benzene ring. The furan ring is strongly deactivated by the adjacent electron-withdrawing nitro group. Conversely, the benzene ring is activated by the 6-hydroxyl group.

The hydroxyl group is a powerful activating group and an ortho, para-director. lumenlearning.comunizin.org This means it directs incoming electrophiles to the positions ortho and para relative to itself. For the 6-OH group, the directing effects are as follows:

Ortho-positions: C5 and C7

Para-position: C4

Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products substituted at the C4, C5, and C7 positions. The strong activation by the hydroxyl group facilitates reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation on the benzene portion of the molecule. libretexts.org

| Position | Directing Group | Predicted Reactivity |

| C4 | 6-OH (para) | Favorable for EAS |

| C5 | 6-OH (ortho) | Favorable for EAS |

| C7 | 6-OH (ortho) | Favorable for EAS |

Predicted sites for electrophilic aromatic substitution on the benzene ring of this compound.

Nucleophilic Additions to the Furan Ring

The presence of the nitro group at the C2 position renders the furan ring electron-deficient. This electronic feature reverses the typical reactivity of benzofurans, making the C2-C3 double bond highly electrophilic and susceptible to nucleophilic attack. scribd.comresearchgate.net This reaction is a form of conjugate or Michael addition, where a nucleophile adds to the C3 position.

The mechanism involves the attack of a nucleophile, which can be a carbon-based species (like enolates) or a heteroatom (like thiols), at the C3 carbon. scribd.comrsc.orgrsc.org This initial attack breaks the aromaticity of the furan ring and generates a nitronate intermediate, which is stabilized by the nitro group. This step is often the prelude to dearomatization or more complex cascade reactions. researchgate.net

Dearomatization Reactions of Benzofurans

2-Nitrobenzofurans are well-established precursors for dearomatization reactions, which convert the flat, aromatic benzofuran system into a three-dimensional 2,3-dihydrobenzofuran (B1216630) scaffold. researchgate.netnih.gov These transformations are of significant interest in synthetic chemistry for building complex molecular architectures found in many natural products and pharmaceuticals. nih.gov

The process is typically initiated by the nucleophilic addition to the C3 position as described above, which breaks the furan ring's aromaticity. researchgate.net This dearomative event can be part of various cycloaddition reactions, including (3+2), (4+2), and (5+2) cycloadditions, effectively constructing new rings fused to the benzofuran core. researchgate.net The resulting 2,3-dihydrobenzofuran derivatives contain new stereocenters, and significant research has been devoted to developing enantioselective versions of these reactions. rsc.orgrsc.org

Cascade and Domino Reactions

The unique reactivity of 2-nitrobenzofurans makes them ideal substrates for cascade, or domino, reactions. These processes involve a sequence of intramolecular reactions that occur consecutively in a single step, without isolating intermediates, to rapidly build molecular complexity. nih.govresearcher.life

A prominent example is the thiol-triggered tandem reaction of 2-nitrobenzofurans. scribd.comresearchgate.net In this process, a nucleophilic Michael addition by a thiol, such as 2-mercaptobenzaldehyde, to the C3 position of the 2-nitrobenzofuran (B1220441) initiates the cascade. This is followed by an intramolecular Henry reaction (a nitro-aldol reaction), where the intermediate carbanion attacks an aldehyde group present on the nucleophile. scribd.com This sequence efficiently generates complex sulfur-containing polyheterocyclic compounds in good to excellent yields. scribd.com

The scope of this reaction has been explored with various substituted 2-nitrobenzofurans, demonstrating its versatility. While this compound itself was not reported, the tolerance of the reaction for other substituents on the benzene ring suggests it would be a viable substrate.

| R1 Substituent on 2-Nitrobenzofuran | R2 Substituent on 2-Nitrobenzofuran | Product Yield (%) |

| H | H | 91% |

| 5-Me | H | 88% |

| 5-F | H | 93% |

| 5-Cl | H | 90% |

| 5-Br | H | 85% |

| 5-OMe | H | 80% |

| 5,7-diBr | 92% | |

| 5-Br | 7-OMe | 88% |

Substrate scope for the thiol-triggered cascade reaction of various substituted 2-nitrobenzofurans with 2-mercaptobenzaldehyde, adapted from Zhuo et al. scribd.com

This type of cascade highlights the synthetic utility of the 2-nitrobenzofuran scaffold, where the nitro group first acts as an activating group for nucleophilic attack and then participates in subsequent bond-forming steps. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-Nitro-1-benzofuran-6-ol is expected to reveal distinct signals for each of the aromatic protons and the hydroxyl proton. The electron-withdrawing nitro group at the C2 position and the electron-donating hydroxyl group at the C6 position will significantly influence the chemical shifts of the protons on the benzofuran (B130515) ring system.

The predicted ¹H NMR data is presented in the interactive table below. The assignments are based on the analysis of substituent effects on the benzofuran scaffold. For instance, the proton at C3 is expected to be significantly deshielded due to the adjacent nitro group. The protons on the benzene (B151609) ring (H4, H5, and H7) will exhibit chemical shifts influenced by both the hydroxyl group and the fused furan (B31954) ring. The hydroxyl proton (6-OH) is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.8 - 8.2 | s | - |

| H4 | 7.4 - 7.6 | d | 8.5 - 9.0 |

| H5 | 6.9 - 7.1 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H7 | 7.2 - 7.4 | d | 2.0 - 2.5 |

| 6-OH | 9.5 - 10.5 | br s | - |

Note: Predicted values are based on analogous compounds and established substituent effects in DMSO-d₆.

Carbon-13 (¹³C) NMR Analysis

The carbon atom C2, directly attached to the nitro group, is expected to be significantly deshielded, appearing at a high chemical shift. Conversely, the carbon atoms of the benzene ring will show shifts characteristic of a phenol-like substituent, with C6 being the most shielded among the oxygen-bearing carbons. The predicted ¹³C NMR chemical shifts are detailed in the interactive table below.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 115 - 120 |

| C3a | 120 - 125 |

| C4 | 118 - 122 |

| C5 | 110 - 115 |

| C6 | 155 - 160 |

| C7 | 100 - 105 |

| C7a | 145 - 150 |

Note: Predicted values are based on analogous compounds and established substituent effects in DMSO-d₆.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between H4 and H5, and between H5 and H7, confirming their ortho and meta relationships, respectively, on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal assigned to H3 would show a cross-peak with the carbon signal assigned to C3.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the proton at H7 would be expected to show a correlation to carbons C5, C6, and C7a, confirming the substitution pattern on the benzene ring. Similarly, the proton at H3 would show correlations to C2, C3a, and C7a, confirming the structure of the furan ring and its fusion to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₅NO₄. The expected exact mass for the molecular ion [M]⁺ would be approximately 179.0219 g/mol . The observation of a molecular ion peak with this high degree of accuracy would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and aromatic (C=C and C-H) groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3500 | Stretching (broad) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| N-O (nitro) | 1520 - 1560 | Asymmetric Stretching |

| N-O (nitro) | 1340 - 1380 | Symmetric Stretching |

| C-O (ether/phenol) | 1200 - 1300 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a substance, it is possible to determine the exact arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would yield a definitive three-dimensional model of the molecule in the solid state. This would allow for the unambiguous confirmation of the connectivity of the benzofuran core, the positions of the nitro group at the C2 position and the hydroxyl group at the C6 position. Furthermore, the analysis would reveal crucial details about the planarity of the benzofuran ring system and the orientation of the nitro and hydroxyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would also be elucidated.

A thorough review of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a representative table of crystallographic parameters cannot be provided at this time.

Table 1: Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only, as experimental data is not currently available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅NO₄ |

| Formula Weight | 179.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Other Advanced Spectroscopic and Chromatographic Techniques

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is due to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule, particularly the extent of conjugation.

In the case of this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from the conjugated system of the benzofuran ring, extended by the electron-withdrawing nitro group and the electron-donating hydroxyl group. These substituents would likely cause a bathochromic (red) shift in the λmax values compared to the parent benzofuran molecule. The specific λmax values and their corresponding molar absorptivities (ε) are valuable for quantitative analysis and for studying the effects of solvent polarity on the electronic structure.

Table 2: Expected UV-Vis Absorption Data for this compound This table illustrates the type of data obtained from UV-Vis spectroscopy; specific values for the target compound are not available.

| Solvent | λmax 1 (nm) | ε 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε 2 (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

While this compound itself is not a chiral molecule and therefore does not exist as enantiomers, chiral HPLC is a critical technique for the analysis of related chiral benzofuran derivatives. This method is used to separate and quantify the individual enantiomers in a racemic mixture. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Should a chiral center be introduced into the this compound structure, for example, by the addition of a chiral substituent, chiral HPLC would be the method of choice to determine the enantiomeric purity of the resulting product. The selection of the appropriate chiral column and mobile phase would be crucial for achieving baseline separation of the enantiomers.

As this compound is an achiral compound, data regarding its enantiomeric excess determination is not applicable.

Table 3: Representative Chiral HPLC Parameters for a Hypothetical Chiral Derivative This table serves as an example of the data generated in a chiral HPLC analysis.

| Parameter | Description |

|---|---|

| HPLC System | Agilent 1260 Infinity II or similar |

| Chiral Column | Chiralpak IA, IB, or IC |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | Not applicable |

| Retention Time (S-enantiomer) | Not applicable |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds in a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments, which allows for structural elucidation and identification.

For this compound, GC-MS analysis would be used to assess its purity. The presence of a single peak in the gas chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific GC conditions. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (179.13 g/mol ), and a characteristic fragmentation pattern that could be used to confirm its structure. This technique is also invaluable for identifying any impurities or byproducts from a synthesis.

A search of the scientific literature did not yield specific GC-MS data, such as retention times and fragmentation patterns, for this compound.

Table 4: Anticipated GC-MS Data for this compound This table is a representation of typical GC-MS data; specific experimental values are not available.

| Parameter | Value |

|---|---|

| GC Column | HP-5ms (or equivalent) |

| Injection Temperature | Data not available |

| Oven Program | Data not available |

| Retention Time (min) | Data not available |

| Ionization Mode | Electron Impact (EI) |

| Molecular Ion [M]⁺ (m/z) | 179 |

Structure Activity Relationship Sar Studies of 2 Nitro 1 Benzofuran 6 Ol and Analogues

Impact of Nitro Group Position and Substitution on Activity

The nitro group (NO₂) is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, and consequently, its biological activity. Its position on the benzofuran (B130515) ring is a critical determinant of its effect.

Research has shown that the presence of a nitro group can substantially enhance the biological activity of benzofuran compounds. For instance, in certain series of benzofuran derivatives, a nitro group was found to significantly boost anticancer activity. nih.gov This enhancement was attributed to the group's ability to lower the melting temperature of DNA in cancer cells. nih.gov The electron-withdrawing nature of the nitro group decreases electron density at the ortho and para positions of the ring system, which can influence interactions with biological targets. quora.com

Studies on the antibacterial properties of benzofurans have indicated that the presence of a nitro group at the C-5 or C-6 position can confer potent activity. rsc.org The specific placement of this group is crucial, as moving it to other positions on the ring can alter the molecule's electronic distribution and its ability to bind effectively to its target. For example, in a study of 6-nitrobenzofuran-2-carbohydrazide derivatives, the 6-nitro substitution was a common feature in a series of compounds showing significant cytotoxic and antioxidant activities. researchgate.net

Role of Hydroxyl Group at C-6 Position on Biological Effects

The phenolic hydroxyl (-OH) group is a key functional group that can act as both a hydrogen bond donor and acceptor, playing a vital role in molecular interactions with biological receptors. Its position on the benzofuran scaffold is paramount for activity.

SAR studies have specifically highlighted that a hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activities. rsc.org The presence of this hydrogen-donating group is believed to promote the formation of favorable interactions with the target, thereby inducing cytotoxic or antibacterial properties. nih.gov The importance of a phenolic hydroxyl group for modulating anticancer activity has also been noted in broader studies of benzofuran derivatives. nih.gov

Furthermore, research into various benzofuran compounds has shown that the introduction of a hydroxyl group at the C-5 position is also closely related to the antibacterial activity of the molecule. rsc.org The methylation or removal of this hydroxyl group often leads to a decrease in biological activity, underscoring its importance in the pharmacophore. rsc.org

Influence of Substituents on Benzofuran Ring for Specific Activities

Beyond the nitro and hydroxyl groups, other substituents on the benzofuran ring play a significant role in defining the specific biological activities of the resulting analogues.

Substituents at the C-2 Position: The C-2 position is a common site for modification. Studies have found that substitutions with ester groups or various heterocyclic rings at this position are crucial for the cytotoxic activity of the compounds. nih.govrsc.orgmdpi.com

Substituents at the C-3 Position: The functional groups attached to the C-3 position can play an important role in the antibacterial selectivity of these compounds. rsc.org

Halogen Substituents: The addition of halogens such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to increase anticancer activities. nih.gov Halogens can form "halogen bonds," which are attractive interactions that can improve binding affinity with a target. nih.gov Their hydrophobic and electronic nature can enhance the cytotoxic properties of the benzofuran scaffold. nih.gov

Electron-Donating Groups: In some series of benzofuran derivatives, the introduction of electron-donating groups has been found to be beneficial for inhibitory activity against cancer cells and specific enzymes like SIRT2. mdpi.commdpi.com

A study on 6-nitrobenzofuran-2-carbohydrazide derivatives demonstrated how varying the substituent on the hydrazide moiety attached at the C-2 position dramatically influences cytotoxic activity against human cervical cancer cells (HeLa). The results highlight the sensitivity of the benzofuran scaffold to structural modifications. researchgate.net

| Compound | Substituent (R) on Hydrazide at C-2 | IC₅₀ (μM) against HeLa Cells | Reference |

|---|---|---|---|

| 1 | 4-chlorophenyl | 3.30 ± 0.90 | researchgate.net |

| 2 | 2-hydroxyphenyl | 2.70 ± 0.25 | researchgate.net |

| 3 | 3-hydroxyphenyl | 2.70 ± 0.25 | researchgate.net |

| 10 | 2,4-dichlorophenyl | 2.70 ± 1.10 | researchgate.net |

| 11 | 2,5-dihydroxyphenyl | 1.00 ± 1.20 | researchgate.net |

| 17 | 4-nitrophenyl | 3.75 ± 0.90 | researchgate.net |

| 21 | 3-nitrophenyl | 7.50 ± 0.60 | researchgate.net |

| 28 | phenyl | 7.50 ± 0.66 | researchgate.net |

| Doxorubicin (Standard) | - | 0.94 ± 0.20 | researchgate.net |

Conformational Analysis and its Correlation with Activity

While a specific conformational analysis for 2-Nitro-1-benzofuran-6-ol is not detailed in the provided sources, studies on structurally related benzofuran derivatives provide significant insights. For instance, a detailed analysis of 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one using X-ray crystallography and density functional theory (DFT) calculations revealed important conformational preferences. mdpi.com This study showed that the molecule adopts an s-cis conformation about the central carbon-carbon bond connecting the two ring systems. mdpi.com DFT calculations confirmed that this s-cis conformer is energetically more stable than the s-trans conformer. mdpi.com

The preference for a specific, low-energy conformation is critical for biological activity. A molecule must adopt a conformation that is complementary to the shape of its biological target's active site to bind effectively. Factors such as steric hindrance between substituents and intramolecular hydrogen bonding can lock the molecule into a specific shape, which may either enhance or diminish its activity depending on whether that shape is optimal for binding.

Pharmacophore Modeling and Ligand-Based Drug Design Insights

In the absence of a known 3D structure for a biological target, ligand-based drug design methods are employed to understand the essential features required for biological activity. nih.gov Pharmacophore modeling is a key component of this approach, identifying the crucial chemical features a ligand must possess to interact with its target receptor. nih.gov

A pharmacophore model is an abstract representation of the key steric and electronic features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. mdpi.com These models are developed by analyzing a set of active molecules to find common features that are responsible for their activity. mdpi.com

For example, a computational study on benzofuran-1,2,3-triazole hybrids generated a pharmacophore model based on three essential features: a hydrogen bond acceptor, another hydrogen bond acceptor, and a hydrogen bond donor. nih.gov This validated model was then used for the virtual screening of a larger library of compounds to identify new potential hits with improved binding affinity. nih.gov This approach allows researchers to rationally design new molecules by ensuring they contain the necessary pharmacophoric features in the correct geometric orientation. By understanding the key features of molecules like this compound and its active analogues, new derivatives can be designed with potentially enhanced and more specific activities.

Mechanistic Investigations of Biological Interactions in Vitro/molecular Level

Molecular Binding Interactions with Biomolecules

The benzofuran (B130515) scaffold, the core structure of 2-Nitro-1-benzofuran-6-ol, is known to interact with various biomolecules, including proteins and nucleic acids. nih.govencyclopedia.pub Studies on related benzofuran derivatives have demonstrated their ability to bind to serum albumins, such as bovine serum albumin (BSA), which can influence their distribution and bioavailability. nih.govnih.govmdpi.com This binding can induce slight but significant conformational changes in the protein's secondary structure. nih.govencyclopedia.pub

The functional groups of this compound are critical to its binding capabilities. The nitro group, in particular, has been shown in related compounds to significantly enhance biological activity by interacting with DNA. For instance, studies on other nitro-substituted benzofurans have demonstrated an ability to reduce the melting temperature of DNA in eukaryotic cells, suggesting a direct interaction that may disrupt DNA replication or transcription. nih.gov Furthermore, the phenolic hydroxyl group at the 6-position is considered crucial for forming favorable hydrogen-bonding interactions with biological targets, a key factor in the cytotoxic properties of many benzofuran derivatives. nih.gov

Table 1: Molecular Binding Interactions of Related Benzofuran Derivatives

| Benzofuran Derivative Class | Biomolecule Target | Observed Interaction | Reference |

|---|---|---|---|

| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Alters secondary structure and thermal stability of the protein. | nih.govmdpi.com |

| General Benzofurans | Nucleic Acids | Ability to bind to DNA. | nih.govencyclopedia.pub |

| Nitro-substituted Benzofuran | DNA | Reduces the melting temperature of DNA, indicating interaction. | nih.gov |

Enzyme Inhibition or Activation Mechanisms

Benzofuran derivatives are recognized as inhibitors of various enzymes, often through noncovalent interactions like hydrogen bonds and hydrophobic interactions within the enzyme's active or allosteric sites. du.ac.in The specific mechanism of inhibition can vary and includes competitive, noncompetitive, and uncompetitive inhibition. youtube.comnih.govyoutube.comyoutube.com

For instance, certain benzofuran derivatives have been identified as inhibitors of serine/threonine kinases, which are enzymes involved in cell signaling and proliferation. nih.govencyclopedia.pub The introduction of specific functional groups, such as halogens, into the benzofuran ring has led to the development of selective inhibitors for enzymes like polo-box domain of polo-like kinase 1 (PLK1 PBD), a key regulator of the cell cycle. nih.govnih.gov While direct studies on this compound are limited, its structure suggests a potential to interact with enzyme active sites. The hydroxyl group could act as a hydrogen bond donor, and the nitro group as an electron-withdrawing moiety, potentially stabilizing the compound within a binding pocket and leading to enzyme inhibition.

Receptor Binding Studies

The benzofuran nucleus is a versatile scaffold for designing ligands that can selectively bind to various receptors. Research has shown that specific derivatives can exhibit high affinity for neuronal receptors. For example, by modifying the core structure, benzofuran derivatives have been developed as highly selective ligands for the delta-opioid receptor. nih.gov Other studies have focused on their potential to interact with N-methyl-D-aspartic acid (NMDA) receptors, suggesting a role in neuroprotection. nih.gov Additionally, certain 2-phenyl-benzofurans have been synthesized and identified as potent and selective ligands for the estrogen receptor beta (ERβ), highlighting the tunability of the benzofuran scaffold for specific receptor targeting. drugbank.com

Cellular Pathway Modulation

At the molecular signaling level, benzofuran derivatives have been shown to modulate several critical cellular pathways. A significant mechanism involves the induction of apoptosis, or programmed cell death. Studies on halogenated benzofuran derivatives indicate they can activate both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways in cancer cell lines. nih.gov

Furthermore, benzofuran compounds can influence cell cycle progression. One derivative was found to induce G2/M phase arrest through a p53-dependent pathway, effectively halting cell division. researchgate.net This same compound also demonstrated partial inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is often dysregulated in cancer and inflammatory diseases. researchgate.net Another mechanism involves the generation of oxidative stress. The benzofuran derivative Moracin N was observed to cause an accumulation of reactive oxygen species (ROS) in lung cancer cells, which consequently triggered both apoptosis and autophagy. nih.gov

Proposed Mechanisms of Action for Specific In Vitro Biological Activities

The antimicrobial properties of this compound are strongly linked to its specific chemical structure. Structure-activity relationship (SAR) studies have consistently shown that a hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activity. rsc.orgnih.gov Compounds where this hydroxyl group is absent or blocked show a significant loss of activity. nih.gov Similarly, the presence of a nitro group at the 5- or 6-position has been correlated with potent antibacterial effects. rsc.org

The proposed mechanism for its antifungal activity involves the compound's ability to penetrate the fungal cell membrane. The presence of the C-6 hydroxyl group is thought to facilitate this penetration via hydrophobic mechanisms. nih.gov For antibacterial action, the mechanism likely involves damage to the bacterial cell membrane, leading to a loss of integrity and subsequent cell death, a mode of action observed in other antimicrobial agents. mdpi.com Some benzofuran-based compounds have also been shown to inhibit biofilm formation, which is a critical factor in persistent bacterial infections. ijper.org

Table 2: Antimicrobial Activity of Substituted Benzofurans

| Structural Feature | Effect on Antimicrobial Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| Hydroxyl group at C-6 | Essential for antibacterial activity. | Enhances interaction with bacterial targets. | rsc.orgnih.gov |

| Nitro group at C-5 or C-6 | Confers potent antibacterial activity. | Contributes to electronic properties favorable for activity. | rsc.org |

| Hydroxyl group at C-6 | Contributes to antifungal activity. | Facilitates penetration of fungal cell membranes. | nih.gov |

The in vitro anticancer activity of compounds like this compound is attributed to a multi-faceted mechanism of action. The nitro group plays a significant role; it has been found to boost cytotoxic activity by reducing the melting temperature of DNA, which suggests it interferes with DNA stability and function. nih.gov The phenolic hydroxyl group is also critical, promoting the formation of favorable interactions with molecular targets, thereby inducing cytotoxicity. nih.gov

Several distinct mechanisms have been proposed based on studies of related benzofuran derivatives:

Inhibition of Tubulin Polymerization: Some benzofurans target the cytoskeleton by inhibiting the polymerization of tubulin into microtubules. nih.gov Since microtubules are essential for cell division, their disruption leads to cell cycle arrest and apoptosis.

Induction of Apoptosis: As mentioned, these compounds can trigger programmed cell death through both mitochondrial and receptor-mediated pathways. nih.gov

Cell Cycle Arrest: Benzofuran derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase, preventing cancer cells from proliferating. nih.govresearchgate.net

Kinase Inhibition: The benzofuran scaffold is a known inhibitor of various protein kinases that are crucial for tumor growth and development. nih.gov

Induction of Oxidative Stress: Certain derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and subsequent cell death. nih.gov

Antioxidant Activity Mechanisms

Detailed mechanistic studies on the antioxidant activity of the specific compound this compound are not extensively available in the current scientific literature. However, the antioxidant potential of the broader class of benzofuran derivatives has been a subject of considerable research. The mechanisms by which these compounds exert their antioxidant effects are generally understood to be rooted in their chemical structure, and inferences can be drawn for this compound based on the functional groups it possesses—namely, the hydroxyl (-OH) group on the benzene (B151609) ring and the nitro (-NO2) group.

The primary antioxidant mechanisms attributed to phenolic compounds, including hydroxylated benzofurans, are hydrogen atom transfer (HAT) and single electron transfer (SET). These mechanisms are fundamental to their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress and cellular damage.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing further oxidative damage. The resulting benzofuran radical is typically stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which makes it less reactive than the initial free radical. The presence of the hydroxyl group at the 6-position of the benzofuran ring is crucial for this activity.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, forming a cation radical from the antioxidant and an anion from the free radical. This is often followed by proton transfer, leading to the neutralization of the radical species.

For benzofuran derivatives, the antioxidant efficacy is significantly influenced by the nature and position of substituents on the benzofuran scaffold. While the hydroxyl group is a key determinant of antioxidant capacity, the presence of other functional groups, such as the nitro group in this compound, can modulate this activity. Electron-withdrawing groups like the nitro group can influence the electronic properties of the molecule, which in turn affects the ease of hydrogen or electron donation.

In vitro assays are commonly employed to evaluate the antioxidant activity of benzofuran derivatives. These assays can be broadly categorized based on the underlying chemical reactions, which often involve either HAT or SET mechanisms.

Common In Vitro Antioxidant Assays for Benzofuran Derivatives:

| Assay | Principle | Mechanism Investigated |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com | Primarily HAT, but can also involve SET. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Evaluates the capacity of a compound to scavenge the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com | Primarily SET. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a colored product. mdpi.com | SET. |

| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay | Measures the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). mdpi.com | SET. |

| Phosphomolybdenum Assay | Determines the total antioxidant capacity of a compound by measuring the reduction of Molybdenum (VI) to Molybdenum (V). mdpi.com | SET. |

Research on various substituted benzofurans has demonstrated their potential as effective antioxidants. For instance, studies on benzofuran-2-carboxamide (B1298429) and benzofuran-2-one derivatives have highlighted their radical scavenging and neuroprotective effects. mdpi.comnih.gov Furthermore, the antioxidant activity of certain 6-nitrobenzofuran (B3273030) derivatives has been investigated, with some compounds showing significant radical scavenging potential. researchgate.net These findings underscore the importance of the benzofuran core in designing novel antioxidant agents. rsc.org

While direct experimental data for this compound is limited, the established antioxidant mechanisms of related benzofuran compounds provide a strong basis for understanding its potential biological interactions at a molecular level. Further research focusing specifically on this compound is necessary to fully elucidate its antioxidant profile and the precise influence of the 2-nitro and 6-hydroxyl substitutions on its activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties such as geometry, vibrational frequencies, and reaction energetics. For a molecule like 2-Nitro-1-benzofuran-6-ol, DFT calculations could provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. These parameters are crucial for understanding the molecule's reactivity and kinetic stability. For instance, studies on various benzofuran (B130515) derivatives have utilized DFT to explore their electronic properties and potential as antioxidant agents. rsc.org Similarly, computational studies of nitroaromatic compounds often employ DFT to understand their structure and reactivity. unpatti.ac.id

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, an MEP analysis would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Theoretical studies on related heterocyclic systems have used MEP to understand their reactivity features. researchgate.net

Natural Bond Orbital (NBO) analysis provides a description of the bonding in terms of localized orbitals. This method allows for the investigation of charge transfer and hyperconjugative interactions within a molecule. wisc.edu For this compound, NBO analysis could quantify the delocalization of electron density between the benzofuran ring system and the nitro and hydroxyl substituents. This information is valuable for understanding the stability and electronic communication within the molecule. Studies on other heterocyclic compounds have used NBO analysis to understand the impact of substituents on molecular stability and geometry. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For a relatively rigid molecule like this compound, MD simulations could be employed to explore its conformational preferences, particularly the orientation of the hydroxyl group. More significantly, MD simulations are instrumental in studying the binding of a ligand to a biological target, providing insights into the stability of the ligand-receptor complex and the dynamics of their interaction. While no specific MD studies on this compound were found, this technique is a standard tool in drug discovery and materials science.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.comresearchgate.net This method is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. The docking process involves predicting the binding mode and affinity, often expressed as a docking score. ajprd.com Studies on various benzofuran and nitrofuran derivatives have utilized molecular docking to investigate their potential as antibacterial or anticancer agents by predicting their interactions with specific enzymes or receptors. africanjournalofbiomedicalresearch.comnih.gov For this compound, docking studies would be necessary to explore its potential biological targets and binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are often developed using descriptors derived from the molecular structure, which can be physicochemical, electronic, or steric properties. researchgate.net For a class of compounds including this compound, a QSAR study could be conducted if experimental data on their biological activity were available. Such a study could identify the key structural features that influence the activity, guiding the design of more potent analogs. QSAR studies have been performed on various benzofuran and nitrofuran derivatives to understand the structural requirements for their biological activities, such as vasodilator or antitubercular effects. mdpi.comaimspress.com

Prediction of Non-Linear Optical (NLO) Properties

Computational and theoretical chemistry studies have become indispensable tools for predicting the non-linear optical (NLO) properties of novel organic molecules. While direct computational studies specifically targeting this compound are not extensively available in the current body of literature, the NLO properties of this molecule can be inferred and understood by examining theoretical investigations on structurally related benzofuran derivatives. The combination of an electron-donating group (the hydroxyl group at the 6-position) and a strong electron-withdrawing group (the nitro group at the 2-position) on the benzofuran framework suggests that this compound likely possesses significant NLO characteristics. This donor-acceptor substitution pattern is a well-established strategy for enhancing the second-order NLO response of organic chromophores.

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in determining key parameters that govern NLO activity. These parameters include the dipole moment (μ), the linear polarizability (α), and most importantly, the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

Insights from Computational Studies on Substituted Benzofurans

Research on various substituted benzofuran derivatives provides a valuable framework for understanding the potential NLO properties of this compound. For instance, computational studies on 2-phenylbenzofuran (B156813) derivatives have demonstrated that strategic substitution can lead to remarkable NLO properties. In one such study, the first-order hyperpolarizability of a series of 2-phenylbenzofuran derivatives was calculated using the GGA-PBE/6-31G(d,p) level of theory. The calculated values for the first-order hyperpolarizability for these derivatives were found to be significant, indicating their potential for NLO applications.

Another relevant study focused on a novel compound containing a 6-hydroxy-4-methoxy-1-benzofuran moiety, specifically 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). rsc.orgrsc.org The NLO properties of this molecule were investigated using DFT calculations with the B3LYP and CAM-B3LYP functionals and the 6-311++G(d,p) basis set. rsc.orgrsc.org The presence of the hydroxyl group on the benzofuran ring, an electron-donating group, is a key feature shared with this compound.

The calculated NLO parameters for the HMBPP compound are presented in the table below. These values, particularly the first static hyperpolarizability, indicate a significant NLO response.

| Parameter | B3LYP/6-311++G(d,p) | CAM-B3LYP/6-311++G(d,p) |

|---|---|---|

| Dipole Moment (μ) in Debye | 5.698 | 6.134 |

| Mean Polarizability (α) in esu | 4.10 x 10-23 | 3.89 x 10-23 |

| First Static Hyperpolarizability (β) in esu | 1.08 x 10-29 | 8.65 x 10-30 |

Furthermore, studies on para-substituted nitrobenzofurazan, a related heterocyclic system, highlight the significant impact of the nitro group as a potent electron acceptor in enhancing NLO properties. researchgate.netresearchgate.netunime.it The intramolecular charge transfer (ICT) from a donor to the nitro-functionalized acceptor is a key mechanism for generating a large NLO response.

For this compound, the hydroxyl group at the 6-position acts as an electron donor, pushing electron density into the benzofuran ring system. Conversely, the nitro group at the 2-position strongly withdraws electron density. This "push-pull" electronic arrangement across the π-conjugated benzofuran bridge is anticipated to result in a large change in dipole moment upon excitation, a critical factor for a high first hyperpolarizability (β) value. Theoretical investigations on other donor-acceptor molecules confirm that such substitutions lead to enhanced NLO activity. nih.govmdpi.com

The general approach in these computational studies involves:

Optimization of the molecular geometry using a selected DFT functional and basis set.

Calculation of the electronic properties, including the dipole moment and polarizability tensors.

While specific calculated values for this compound are not available, the existing data on similar substituted benzofurans strongly suggest that it would exhibit significant NLO properties, making it a promising candidate for further theoretical and experimental investigation in the field of non-linear optics.

Potential Applications and Future Research Directions

Role as a Synthetic Intermediate for Advanced Organic Compounds

The strategic placement of the nitro and hydroxyl groups on the benzofuran (B130515) core makes 2-Nitro-1-benzofuran-6-ol a versatile intermediate for the synthesis of more complex organic compounds. The electron-withdrawing nature of the nitro group activates the benzofuran ring system for certain reactions, while the hydroxyl group provides a nucleophilic site for derivatization.

One notable application is in the synthesis of furocoumarins, a class of compounds with significant photobiological activity. While direct synthesis of furocoumarins from this compound is not extensively documented, a known efficient method for synthesizing linear furocoumarins involves the Nef reaction of a related intermediate, 4-(2-Nitroethyl)benzene-1,3-diol, to directly form benzofuran-6-ol. This suggests a potential pathway where the nitro group in this compound could be transformed into a carbonyl group, a key step in building the coumarin (B35378) ring fused to the benzofuran core rsc.org.

Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, which can then be further modified to introduce a wide range of substituents. This opens up possibilities for creating libraries of novel benzofuran derivatives for various applications. The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds makes them ideal starting points for constructing complex molecules nih.govfrontiersin.org.

Development of Biochemical Probes

The development of selective and sensitive biochemical probes is crucial for understanding complex biological processes. The benzofuran scaffold is a common feature in many biologically active molecules, making its derivatives attractive candidates for probe development. Nitro-substituted benzofurans, in particular, have been investigated for their potential in creating fluorescent probes.

For instance, the fluorescence of certain molecules can be quenched by a nitro group through a process called photoinduced electron transfer (PET). This "off" state can be turned "on" upon a specific chemical reaction that modifies or removes the nitro group, leading to a fluorescent signal. This principle can be applied to design probes that light up in the presence of specific analytes or enzymatic activities. A new fluorescent probe based on phenothiazine (B1677639) and 7-nitrobenzofuran (B103471) has been developed for the specific detection of glutathione (B108866) (GSH), demonstrating the utility of the nitrobenzofuran moiety in probe design researchgate.net.

While specific examples utilizing this compound for probe development are not yet widely reported, its structure provides the necessary components for such applications. The hydroxyl group can be used as a conjugation site to attach the probe to a biomolecule of interest, while the nitro group can act as a fluorescence modulator.

Materials Science Applications (e.g., optical materials)

The field of materials science is constantly seeking new organic molecules with unique optical and electronic properties. Nitro-containing aromatic compounds are of particular interest due to their potential in nonlinear optical (NLO) materials. The strong electron-withdrawing nature of the nitro group can lead to significant intramolecular charge transfer, a key requirement for high NLO activity researchgate.netnih.gov.

Computational studies on para-substituted nitrobenzofurazan, a related heterocyclic system, have shown that the presence of a nitro group can significantly enhance the third-order NLO polarizability researchgate.net. This suggests that this compound and its derivatives could exhibit interesting NLO properties. The combination of an electron-donating hydroxyl group and an electron-withdrawing nitro group on the conjugated benzofuran system creates a "push-pull" electronic structure, which is a common design strategy for enhancing NLO responses.

Further research into the photophysical and NLO properties of this compound and its derivatives could lead to the development of new materials for applications in optoelectronics and photonics.

Design of Novel Benzofuran-Based Scaffolds for Chemical Biology

The benzofuran core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds rsc.orgresearchgate.net. The design and synthesis of novel benzofuran-based scaffolds are therefore of great interest for the discovery of new therapeutic agents and chemical tools to probe biological systems.

This compound serves as a valuable starting point for creating diverse libraries of benzofuran derivatives. The reactivity of both the nitro and hydroxyl groups allows for the introduction of a wide array of chemical functionalities at specific positions on the scaffold. This enables the systematic exploration of the structure-activity relationship (SAR) of new compound series.

For example, the reduction of the nitro group to an amine provides a key intermediate that can be acylated, alkylated, or used in coupling reactions to attach various side chains. The hydroxyl group can be etherified or esterified to introduce different substituents. This combinatorial approach allows for the generation of a large number of structurally diverse molecules from a single starting material, increasing the chances of identifying compounds with desired biological activities.

Strategies for Diversification and Functionalization

The chemical versatility of this compound allows for a multitude of diversification and functionalization strategies. These strategies can be broadly categorized based on the reactive site being targeted: the nitro group, the hydroxyl group, or the benzofuran ring itself.

Functionalization of the Nitro Group:

Reduction: The most common transformation of an aromatic nitro group is its reduction to an amine. This can be achieved using various reagents, such as catalytic hydrogenation or metal-mediated reductions. The resulting amino group is a versatile handle for further functionalization through reactions like acylation, sulfonylation, and diazotization followed by substitution.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group, providing access to different classes of compounds.

Displacement: In some cases, the nitro group can be displaced by other nucleophiles, although this is less common for aromatic nitro compounds unless the ring is highly activated.

Functionalization of the Hydroxyl Group:

Etherification: The hydroxyl group can be readily converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions. This allows for the introduction of various alkyl or aryl side chains.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can be used to modify the compound's polarity and biological activity.

Coupling Reactions: The hydroxyl group can be converted into a better leaving group (e.g., a triflate) to participate in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Functionalization of the Benzofuran Ring:

Electrophilic Aromatic Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing nitro and hydroxyl groups will influence the position of the incoming substituent.

Metal-Catalyzed Cross-Coupling: C-H activation and cross-coupling reactions are powerful tools for the direct functionalization of the benzofuran ring, allowing for the introduction of various substituents with high regioselectivity hw.ac.uk.

These functionalization strategies can be used in combination to create a wide range of novel this compound derivatives with tailored properties for specific applications.

Emerging Trends in Benzofuran Research Relevant to this compound

The field of benzofuran research is continually evolving, with several emerging trends that are relevant to the future development and application of this compound.

One significant trend is the development of more efficient and sustainable synthetic methods for the construction and functionalization of the benzofuran ring system. This includes the use of innovative catalytic strategies, such as transition metal catalysis and organocatalysis, to achieve high yields and selectivity under milder reaction conditions nih.gov. These advancements will facilitate the synthesis of this compound and its derivatives in a more environmentally friendly and cost-effective manner.

Another key trend is the increasing focus on the application of benzofuran derivatives in materials science. Researchers are exploring the use of benzofurans in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices nih.gov. The electronic properties of this compound, arising from its push-pull substitution pattern, make it a promising candidate for investigation in this area.

In the realm of medicinal chemistry, there is a growing interest in the development of benzofuran-based compounds as antimicrobial and anticancer agents nih.govrsc.orgrsc.org. The ability to readily diversify the structure of this compound makes it an attractive scaffold for the discovery of new drugs with improved efficacy and reduced side effects.

Finally, the use of computational methods to predict the properties and biological activities of new molecules is becoming increasingly important in chemical research. Density Functional Theory (DFT) calculations, for example, can be used to predict the optical and electronic properties of this compound derivatives, guiding the design of new materials and biochemical probes with desired characteristics researchgate.netresearchgate.net.

Q & A

Q. What experimental frameworks enable the study of this compound as a potential enzyme inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-Arg-AMC substrate).

- Docking Studies : Map nitro group interactions with active-site residues (e.g., hydrogen bonding with Ser195 in serine proteases).

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.